molecular formula C9H12N2O2S B13636245 2,3-Dihydro-3-methyl-1H-indole-6-sulfonamide

2,3-Dihydro-3-methyl-1H-indole-6-sulfonamide

Cat. No.: B13636245
M. Wt: 212.27 g/mol
InChI Key: XUVSIVKSFZUFDX-UHFFFAOYSA-N
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Description

3-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The sulfonamide group in this compound adds to its potential biological and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3-dihydro-1H-indole-6-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-methyl-2,3-dihydro-1H-indole-6-sulfonamide would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3-dihydro-1H-indole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfonic acids, oxidized indole derivatives.

    Reduction: Amines, reduced sulfonamide derivatives.

    Substitution: Halogenated indoles, nitroindoles.

Mechanism of Action

The mechanism of action of 3-methyl-2,3-dihydro-1H-indole-6-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2,3-dihydro-1H-indole-6-sulfonamide is unique due to the presence of both a methyl group at the 3-position and a sulfonamide group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

3-methyl-2,3-dihydro-1H-indole-6-sulfonamide

InChI

InChI=1S/C9H12N2O2S/c1-6-5-11-9-4-7(14(10,12)13)2-3-8(6)9/h2-4,6,11H,5H2,1H3,(H2,10,12,13)

InChI Key

XUVSIVKSFZUFDX-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C1C=CC(=C2)S(=O)(=O)N

Origin of Product

United States

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